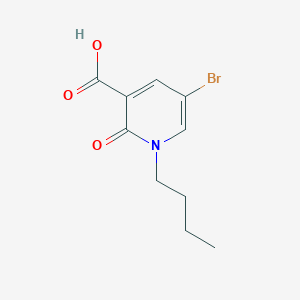
5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C₁₀H₁₃BrNO₃ It is a derivative of pyridine, featuring a bromine atom at the 5-position, a butyl group at the 1-position, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid and butyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the oxo group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Lacks the butyl group, which may affect its reactivity and applications.
5-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Contains a methyl group instead of a butyl group, leading to different chemical properties.
5-Bromo-2-hydroxypyridine-3-carboxylic acid: Features a hydroxyl group instead of an oxo group, which can influence its reactivity and biological activity.
Uniqueness
5-Bromo-1-butyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to the presence of the butyl group, which can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C10H12BrNO3 |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
5-bromo-1-butyl-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H12BrNO3/c1-2-3-4-12-6-7(11)5-8(9(12)13)10(14)15/h5-6H,2-4H2,1H3,(H,14,15) |
InChI Key |
YXMMKHMEFBSWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C=C(C1=O)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Propan-2-yl)-4-propoxyphenyl]methanol](/img/structure/B13212022.png)

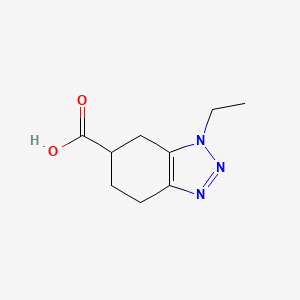

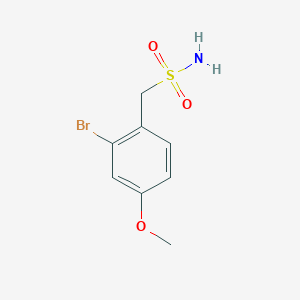

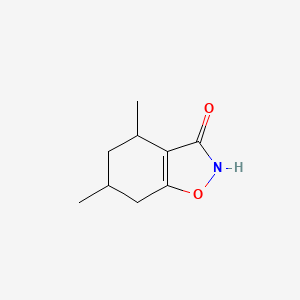


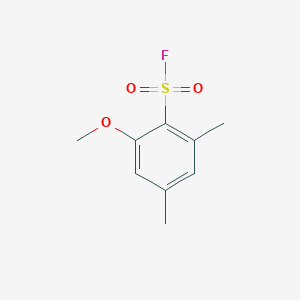

![Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13212099.png)
![7-(Cyclopentanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13212104.png)
